molecular formula C7H12F2O3S B13507885 [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol

[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol

Cat. No.: B13507885
M. Wt: 214.23 g/mol
InChI Key: WAOPEBGYRNIULJ-UHFFFAOYSA-N
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Description

[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol is a chemical compound with the molecular formula C7H12F2O3S and a molecular weight of 214.23 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with difluoro groups and a methanesulfonylmethyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of Methanesulfonylmethyl Group: The methanesulfonylmethyl group is attached through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

[3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The difluoro groups and the methanesulfonylmethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3,3-Difluoro-1-(methanesulfonylmethyl)cyclobutyl]methanol apart is the presence of the methanesulfonylmethyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H12F2O3S

Molecular Weight

214.23 g/mol

IUPAC Name

[3,3-difluoro-1-(methylsulfonylmethyl)cyclobutyl]methanol

InChI

InChI=1S/C7H12F2O3S/c1-13(11,12)5-6(4-10)2-7(8,9)3-6/h10H,2-5H2,1H3

InChI Key

WAOPEBGYRNIULJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1(CC(C1)(F)F)CO

Origin of Product

United States

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